![molecular formula C14H20N2O2 B4509947 2-(butyrylamino)-N-isopropylbenzamide](/img/structure/B4509947.png)
2-(butyrylamino)-N-isopropylbenzamide
Description
Synthesis Analysis
The synthesis of compounds related to 2-(butyrylamino)-N-isopropylbenzamide involves various strategies, including transition metal-free intramolecular selective oxidative C(sp3)-N coupling processes. For instance, the preparation of biologically significant isoindolinones from 2-alkylbenzamide substrates utilizes iodine, potassium carbonate, and di-tert-butyl peroxide in acetonitrile at elevated temperatures (Verma et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of interactions and bonding patterns. For example, the crystal X-ray diffraction analysis of specific N-aryl-isoindolinones highlights the significance of molecular geometry in understanding the properties of these compounds and their synthetic precursors (Braña et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of 2-(butyrylamino)-N-isopropylbenzamide derivatives is influenced by their structural framework. Divergent reaction pathways under palladium iodide catalysis have been explored, showcasing the formation of functionalized isoindolinone and isobenzofuranimine derivatives through multicomponent carbonylative approaches (Mancuso et al., 2014).
Physical Properties Analysis
The physical properties of compounds like 2-(butyrylamino)-N-isopropylbenzamide are closely linked to their molecular structures. Investigations into the fluorescence enhancement of related stilbene derivatives have provided insights into the effects of N-phenyl substitutions on their photochemical behaviors, demonstrating the significance of a more planar ground-state geometry for high fluorescence quantum yields (Yang et al., 2002).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for understanding the applications and synthesis of 2-(butyrylamino)-N-isopropylbenzamide and its derivatives. The oxidative oxy-cyclization of 2-alkynylbenzamide, facilitated by TBAB/Oxone, illustrates a switchable synthesis method that yields isocoumarin-1-imines and isobenzofuran-1-imine, highlighting the versatile chemical behavior of these compounds (Wang et al., 2019).
properties
IUPAC Name |
2-(butanoylamino)-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-7-13(17)16-12-9-6-5-8-11(12)14(18)15-10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAIUGPFFAUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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